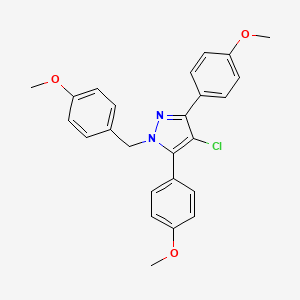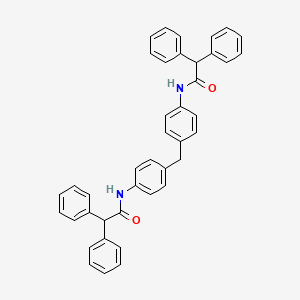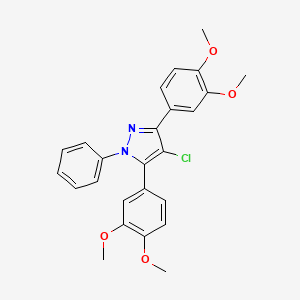
4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER" is an intricate organic molecule that has found its place in various scientific fields due to its unique chemical properties. Its structure features a combination of chloro, methoxy, and pyrazole groups, contributing to its multifaceted reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves multiple steps starting from basic organic molecules. One common approach is the condensation reaction between the respective chlorophenyl and methoxyphenyl derivatives. Subsequent steps may include cyclization reactions to form the pyrazole ring and methylation reactions to introduce the methyl ether group. Precise control of temperature, pressure, and pH is crucial at various stages to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be conducted in a batch or continuous flow reactor, ensuring consistent quality and scalability. Use of catalysts and optimization of reaction parameters are critical to maximize efficiency and minimize waste. The purification process typically involves crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions The compound undergoes several types of chemical reactions including:
Substitution reactions
: The presence of the chloro group allows for nucleophilic substitution reactions.
Oxidation and reduction
: The compound's multiple aromatic rings can participate in redox reactions under appropriate conditions.
Addition reactions
: Double bonds in the pyrazole ring may participate in addition reactions, especially under catalysis.
Common Reagents and Conditions
For substitution reactions, common reagents include strong nucleophiles like hydroxide or amines. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions often employ hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.
Major Products Formed
The major products from these reactions vary based on the specific type of reaction. Substitution typically yields derivatives with the nucleophile replacing the chloro group. Oxidation products may include quinones or hydroxylated derivatives, while reduction often leads to the addition of hydrogen atoms to the aromatic rings or other reducible groups.
Scientific Research Applications
4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry
: Used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology
: Investigated for its potential as a biochemical probe in enzyme assays or as a ligand in receptor studies.
Medicine
: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, altering their activity or signaling pathways. The chloro and methoxy groups are often crucial for binding to these targets, while the pyrazole ring can modulate the compound's electronic properties and reactivity.
Comparison with Similar Compounds
Compared to similar compounds, 4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER stands out due to its unique combination of functional groups, which confer distinct reactivity and application potential. Similar compounds might include:
4-chloro-3,5-bis(phenyl)-1H-pyrazole derivatives
: Lacking the methoxy groups, which alters their solubility and binding properties.
3,5-dimethoxyphenyl pyrazoles
: Without the chloro group, affecting their reactivity in substitution reactions.
By understanding its synthesis, reactions, applications, and mechanisms, researchers can better harness the potential of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C25H23ClN2O3 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O3/c1-29-20-10-4-17(5-11-20)16-28-25(19-8-14-22(31-3)15-9-19)23(26)24(27-28)18-6-12-21(30-2)13-7-18/h4-15H,16H2,1-3H3 |
InChI Key |
XAARCDJNTMPIMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10933206.png)
![1-benzyl-3,6-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933211.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10933220.png)
![Methyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10933225.png)
![1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide](/img/structure/B10933232.png)
![1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933235.png)

![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10933252.png)

![1-(4-fluorophenyl)-3,6-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933265.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933267.png)
![4-(4-bromophenyl)-6-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B10933268.png)

![6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933280.png)
